molecular formula C10H11BrFN B12066271 2-(4-Bromo-2-fluorophenyl)pyrrolidine

2-(4-Bromo-2-fluorophenyl)pyrrolidine

Cat. No.: B12066271
M. Wt: 244.10 g/mol
InChI Key: HXJYCCFZORKQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-2-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)pyrrolidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted pyrrolidines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)pyrrolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, KOH).

    Oxidation: Oxidizing agents (KMnO₄, H₂O₂), solvents (water, acetone).

    Reduction: Reducing agents (LiAlH₄, NaBH₄), solvents (ether, THF).

Major Products

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

    Oxidation: Pyrrolidone derivatives.

    Reduction: Dehalogenated pyrrolidines.

Comparison with Similar Compounds

2-(4-Bromo-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:

    2-(4-Chloro-2-fluorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromo-2-chlorophenyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-Bromo-2-methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJYCCFZORKQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.